SOP1812

Description

Properties

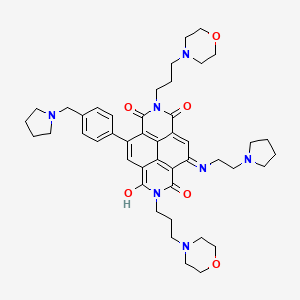

CAS No. |

2546091-70-5 |

|---|---|

Molecular Formula |

C45H57N7O6 |

Molecular Weight |

792.0 g/mol |

IUPAC Name |

14-hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione |

InChI |

InChI=1S/C45H57N7O6/c53-42-35-29-34(33-9-7-32(8-10-33)31-50-14-3-4-15-50)40-38-36(43(54)51(44(40)55)18-5-16-48-21-25-57-26-22-48)30-37(46-11-20-47-12-1-2-13-47)41(39(35)38)45(56)52(42)19-6-17-49-23-27-58-28-24-49/h7-10,29-30,53H,1-6,11-28,31H2 |

InChI Key |

TZQVPFRBHPQZNM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCN=C2C=C3C4=C(C(=CC5=C(N(C(=O)C2=C54)CCCN6CCOCC6)O)C7=CC=C(C=C7)CN8CCCC8)C(=O)N(C3=O)CCCN9CCOCC9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SOP1812 (QN-302)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of SOP1812, a novel anti-cancer agent. It consolidates findings from preclinical studies, focusing on its molecular target, cellular effects, and the experimental evidence that substantiates its therapeutic potential, particularly in pancreatic cancer.

Introduction to this compound

This compound (also known as QN-302) is a tetra-substituted naphthalene (B1677914) diimide (ND) derivative identified as a potent anti-tumor agent.[1][2] It has demonstrated significant anti-proliferative activity at low nanomolar concentrations across a range of human pancreatic ductal adenocarcinoma (PDAC) cell lines and has shown substantial anti-tumor efficacy in multiple in vivo models, including xenografts and patient-derived xenografts (PDX).[3][4] The core of its mechanism lies in its ability to target and stabilize higher-order DNA structures known as G-quadruplexes, which are prevalent in the promoter regions of key oncogenes.[4][5]

Core Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of action of this compound is its function as a G-quadruplex (G4) binder and stabilizer.[6] Guanine-rich nucleic acid sequences can fold into these four-stranded secondary structures, which are stabilized by the stacking of G-quartets.[5] In the human genome, G4 sequences are not randomly distributed; they are significantly over-represented in the promoter regions of genes critical for cell proliferation, including many cancer-related genes.[4][5]

By binding with high affinity to these G4 structures, this compound stabilizes them. This stabilization in a gene's promoter region acts as a steric hindrance to the transcriptional machinery, leading to the down-regulation of that gene's expression.[3][4] This multi-targeting approach—affecting numerous oncogenes simultaneously—is hypothesized to be more effective than single-target therapies for complex diseases like cancer.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QN-302 (this compound) | G-quadruplex binder | Probechem Biochemicals [probechem.com]

SOP1812: A Potent Naphthalene Diimide Derivative for Targeting Genomic G-Quadruplexes in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Guanine-rich sequences in the human genome can fold into four-stranded structures known as G-quadruplexes (G4s). These non-canonical DNA structures are particularly prevalent in the promoter regions of oncogenes and at the ends of chromosomes (telomeres). Their over-representation in cancer-related genes makes them a compelling target for therapeutic intervention. Stabilization of these G4 structures by small molecules can impede the processes of transcription and replication, leading to the downregulation of oncogene expression and inhibition of cancer cell proliferation. SOP1812, also known as QN-302, is a novel tetra-substituted naphthalene (B1677914) diimide (ND) derivative that has emerged as a highly potent and selective G4-binding ligand with significant anti-tumor activity, particularly in pancreatic cancer models.

Mechanism of Action: G-Quadruplex Stabilization and Transcriptional Repression

This compound is designed to bind with high affinity to G-quadruplex structures. As a tetra-substituted naphthalene diimide, its planar aromatic core intercalates into the G-quartets, while its cationic side chains interact with the grooves of the G4 structure. This binding stabilizes the G4 conformation, making it more difficult for the transcriptional machinery to unwind the DNA and initiate gene expression. The stabilization of G4s in the promoter regions of key oncogenes is a primary mechanism of action for this compound, leading to the downregulation of their transcription.

Transcriptome analysis of cancer cells treated with this compound has revealed the downregulation of numerous cancer-related genes and signaling pathways. A key pathway significantly affected by this compound is the Wnt/β-catenin signaling pathway. Genes within this pathway, such as WNT5B, DVL1, AXIN1, and APC2, are downregulated upon treatment with this compound. Other affected pathways include the Hippo, MAPK, and Rap1 signaling pathways.

Quantitative Data

The efficacy of this compound has been quantified through various biophysical and cellular assays.

Table 1: Binding Affinity of this compound for G-Quadruplex DNA

| G-Quadruplex Sequence | Method | Dissociation Constant (K D ) [nM] | Reference |

| hTERT | Surface Plasmon Resonance (SPR) | 4.9 | |

| Human Telomeric (HuTel21) | Surface Plasmon Resonance (SPR) | 28.4 |

hTERT: Human Telomerase Reverse Transcriptase promoter G-quadruplex.

Table 2: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | Method | GI 50 [nM] | Reference |

| MIA PaCa-2 | Sulforhodamine B (SRB) assay | 1.3 | |

| PANC-1 | Sulforhodamine B (SRB) assay | 1.4 | |

| Capan-1 | Sulforhodamine B (SRB) assay | 5.9 | |

| BxPC-3 | Sulforhodamine B (SRB) assay | 2.6 |

GI 50 : The concentration of a drug that inhibits cell growth by 50%.

Table 3: In Vivo Anti-tumor Activity of this compound

| Animal Model | Dosage | Administration | Outcome | Reference |

| MIA PaCa-2 xenografts | 1 mg/kg | Intravenous (i.v.), once or twice weekly for 28 days | Complete tumor regression in several animals with no significant regrowth. | |

| KPC mice (genetic model of pancreatic cancer) | 1 mg/kg | Intravenous (i.v.), once weekly for 3 weeks | Significantly extended survival compared to gemcitabine. | |

| PC3 (prostate cancer) xenografts | Not specified | Not specified | Statistically significant tumor shrinkage (T/C value of 33.5% on day 28). |

T/C: Treatment vs. Control.

Experimental Protocols

The characterization of this compound's interaction with G-quadruplexes and its anti-cancer effects involves a range of biophysical and cell-based assays.

1. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To quantitatively measure the binding affinity (K D ) of this compound to specific G-quadruplex DNA sequences.

-

Methodology:

-

A biotinylated G-quadruplex-forming oligonucleotide (e.g., hTERT or human telomeric sequence) is immobilized on a streptavidin-coated sensor chip.

-

The G-quadruplex structure is folded by annealing in the presence of a stabilizing cation, typically potassium.

-

A series of concentrations of this compound in a suitable running buffer are injected over the sensor chip surface.

-

The binding of this compound to the immobilized G4-DNA is monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in resonance units (RU).

-

Association and dissociation rates are recorded.

-

The equilibrium dissociation constant (K D ) is calculated by fitting the steady-state binding data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

2. Cell Proliferation (SRB) Assay for Anti-proliferative Activity

-

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI 50 ).

-

Methodology:

-

Cancer cells (e.g., MIA PaCa-2, PANC-1) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound (e.g., 0-50 nM) and incubated for a specified period (e.g., 96 hours).

-

After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured using a plate reader at a specific wavelength.

-

The GI 50 value is calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

3. Transcriptome Analysis (RNA-seq)

-

Objective: To identify genes and signaling pathways whose expression is altered by this compound treatment.

-

Methodology:

-

Cancer cells (e.g., MIA PaCa-2) are treated with a specific concentration of this compound (e.g., 40 nM) or a vehicle control for different time points (e.g., 6 and 24 hours).

-

Total RNA is extracted from the cells, and its quality and quantity are assessed.

-

mRNA is enriched and used to construct sequencing libraries.

-

The libraries are sequenced using a next-generation sequencing platform.

-

The resulting sequencing reads are aligned to a reference genome, and gene expression levels are quantified.

-

Differentially expressed genes between this compound-treated and control samples are identified.

-

Pathway enrichment analysis (e.g., using KEGG pathways) is performed on the set of differentially expressed genes to identify significantly affected signaling pathways.

-

Visualizations

Mechanism of Action of this compound

Caption: this compound binds to and stabilizes G-quadruplexes in oncogene promoters, blocking transcription.

Wnt/β-catenin Signaling Pathway Downregulation by this compound

Caption: this compound downregulates key components of the Wnt/β-catenin signaling pathway.

Experimental Workflow for Cellular Activity Assessment

Caption: Workflow for evaluating the anti-proliferative and transcriptomic effects of this compound.

Clinical Development

This compound, now designated QN-302, is under clinical evaluation. In January 2023, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to QN-302 for the treatment of pancreatic cancer. A Phase 1a clinical trial was initiated in late 2023 to evaluate the safety and tolerability of QN-302 in patients with advanced or metastatic solid tumors.

Conclusion

This compound (QN-302) represents a promising, next-generation therapeutic agent that targets a fundamental vulnerability in cancer cells—the prevalence of G-quadruplex structures in oncogenes. Its ability to potently and selectively stabilize these structures leads to the downregulation of critical cancer-driving pathways, demonstrating significant anti-proliferative and anti-tumor activity in preclinical models of pancreatic and other cancers. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a strong foundation for its ongoing clinical development as a potential first-in-class G4-targeting drug.

An In-depth Technical Guide to the Chemical Structure and Activity of SOP1812 (QN-302)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SOP1812, also known as QN-302, is a potent, asymmetrically substituted naphthalene (B1677914) diimide (ND) derivative with significant anti-tumor activity, particularly in pancreatic cancer models.[1][2] Its mechanism of action involves the binding and stabilization of G-quadruplex (G4) DNA and RNA structures, leading to the downregulation of multiple cancer-associated gene pathways.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, its binding affinities, cellular and in vivo activities, and the experimental protocols used to elucidate these properties.

Chemical Structure

This compound is a tetra-substituted naphthalene diimide with the systematic name: 2,7-bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)-9-(4-(pyrrolidin-1-ylmethyl) phenyl) benzo[lmn][5][6]phenanthroline-1,3,6,8(2H,7H)-tetraone .[1]

The core structure is a naphthalene diimide, a planar aromatic system known to interact with G-quadruplexes via π-π stacking.[2][7] The asymmetric substitution pattern, particularly the phenyl group directly attached to the ND core, is a key feature contributing to its high affinity and biological potency.[2]

Molecular Formula: C₄₅H₅₇N₇O₆[8] Molecular Weight: 791.98 g/mol [8] CAS No.: 2546091-70-5[8][9]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: G-Quadruplex Binding Affinity

| G-Quadruplex Target | Dissociation Constant (KD) [nM] |

| hTERT | 4.9[1][3][4] |

| HuTel21 | 28.4[1][3][4] |

Table 2: Anti-proliferative Activity (GI₅₀)

| Pancreatic Cancer Cell Line | GI₅₀ [nM] |

| MIA PaCa-2 | 1.3[1][3] |

| PANC-1 | 1.4[1][3] |

| Capan-1 | 5.9[1][3] |

| BxPC-3 | 2.6[1][3] |

Signaling Pathways

This compound has been shown to down-regulate several cancer-related signaling pathways. Transcriptome analysis of MIA PaCa-2 cells treated with this compound revealed significant changes in the Wnt/β-catenin, axon guidance, Hippo, MAPK, and Rap1 pathways.[1][3]

A key observation is the downregulation of specific genes within the Wnt/β-catenin pathway, including WNT5B, DVL1, AXIN, and APC2.[1][3]

References

- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. QN-302 (this compound) | G-quadruplex binder | Probechem Biochemicals [probechem.com]

In-Depth Technical Guide on the Biological Activity of SOP1812 (QN-302)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SOP1812 (also known as QN-302) is a novel, asymmetrically tetra-substituted naphthalene (B1677914) diimide derivative with potent anti-tumor activity, particularly demonstrating significant efficacy against pancreatic cancer.[1] Its primary mechanism of action involves the binding and stabilization of G-quadruplex (G4) structures in the promoter regions of various oncogenes. This stabilization impedes transcriptional processes, leading to the downregulation of key cancer-related signaling pathways and ultimately inducing cancer cell death.[1] Preclinical studies have highlighted its nanomolar potency in a range of cancer cell lines and significant anti-tumor activity in in vivo models, including those resistant to standard chemotherapies like gemcitabine.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Anti-Proliferative Activity (GI₅₀)

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 1.3 | |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | 1.4 | |

| Capan-1 | Pancreatic Ductal Adenocarcinoma | 5.9 | |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 2.6 |

Table 2: G-Quadruplex Binding Affinity (K D)

| G-Quadruplex Target | K D (nM) | Reference |

| hTERT | 4.9 | |

| HuTel21 | 28.4 |

Mechanism of Action

This compound exerts its anti-cancer effects by targeting G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are over-represented in the promoter regions of many oncogenes. By binding to and stabilizing these G4 structures, this compound is believed to inhibit the binding of transcription factors and hinder the progression of RNA polymerase, thereby downregulating the expression of these cancer-promoting genes.[2]

References

The G-Quadruplex Ligand SOP1812: A Technical Guide for Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational compound SOP1812 (also known as QN-302), a potent G-quadruplex-binding naphthalene (B1677914) diimide derivative, and its application in pancreatic cancer research. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature, late diagnosis, and profound resistance to conventional therapies. The unique genomic landscape of pancreatic cancer, characterized by mutations in key oncogenes such as KRAS and tumor suppressors like TP53, presents a formidable challenge for effective treatment. A novel therapeutic strategy involves targeting higher-order DNA structures known as G-quadruplexes (G4s). These structures are over-represented in the promoter regions of many oncogenes and telomeres, and their stabilization by small molecules can lead to the downregulation of cancer-driving genes.

This compound is a tetra-substituted naphthalene diimide derivative designed to bind with high affinity to G4 structures.[1][2] Preclinical studies have demonstrated its potent anti-proliferative activity in pancreatic cancer cell lines and significant anti-tumor efficacy in in vivo models, positioning it as a promising candidate for clinical development.[3][4]

Mechanism of Action

This compound exerts its anti-cancer effects by binding to and stabilizing G-quadruplex structures in the promoter regions of various oncogenes. This stabilization is thought to sterically hinder the binding of transcription factors, leading to the downregulation of gene expression. Transcriptome analysis of pancreatic cancer cells treated with this compound has revealed the suppression of several critical cancer-related pathways, most notably the Wnt/β-catenin signaling pathway.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer models.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | GI₅₀ (nM) |

| MIA PaCa-2 | 1.3 |

| PANC-1 | 1.4 |

| Capan-1 | 5.9 |

| BxPC-3 | 2.6 |

| Data sourced from MedchemExpress.[2] |

Table 2: Binding Affinity of this compound to G-Quadruplex Structures

| G-Quadruplex | K_D (nM) |

| hTERT | 4.9 |

| HuTel21 | 28.4 |

| Data sourced from MedchemExpress.[2] |

Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Models

| Model | Dosing Regimen | Key Outcomes |

| MIA PaCa-2 Xenograft | 1 mg/kg IV (once or twice weekly for 28 days) | Complete tumor regression in several animals with no significant regrowth. |

| KPC Genetic Model | 1 mg/kg IV (once or twice weekly for 28 days) | Significantly extended survival compared to control and gemcitabine. |

| Data sourced from MedchemExpress.[2] |

Signaling Pathway Perturbation by this compound

Transcriptomic studies have shown that this compound treatment leads to the downregulation of several key signaling pathways implicated in pancreatic cancer progression. The Wnt/β-catenin pathway is a primary target.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, including pancreatic cancer. This compound has been shown to downregulate the expression of key components of this pathway, including WNT5B, DVL1, AXIN1, and APC2.[1][4]

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following are representative protocols for key experiments in this compound research. These are based on standard laboratory procedures and the available literature on this compound.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol describes a method for determining the anti-proliferative activity of this compound against pancreatic cancer cell lines.

-

Cell Plating: Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control). Incubate for 96 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5 minutes on a plate shaker. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

In Vivo Xenograft Model (MIA PaCa-2)

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound. All animal procedures should be performed in accordance with institutional guidelines.

-

Cell Preparation: Harvest MIA PaCa-2 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID).

-

Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound intravenously (e.g., via tail vein injection) at a dose of 1 mg/kg, once or twice weekly. The control group should receive the vehicle solution.

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Statistical Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

RNA Sequencing (RNA-seq) Analysis

This protocol provides a general workflow for analyzing the transcriptomic changes in pancreatic cancer cells following this compound treatment.

-

Cell Culture and Treatment: Culture MIA PaCa-2 cells to 70-80% confluency and treat with this compound (e.g., at a concentration close to its GI₅₀) or vehicle control for desired time points (e.g., 6 and 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

-

Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

-

Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and functions.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo evaluation of this compound.

Caption: A representative workflow for the in vitro evaluation of this compound.

Caption: A typical workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound represents a promising therapeutic agent for pancreatic cancer, operating through a novel mechanism of G-quadruplex stabilization and subsequent downregulation of critical oncogenic pathways. The data presented in this guide highlight its potent in vitro and in vivo activity. The provided protocols and workflows offer a framework for researchers to further investigate the therapeutic potential of this compound and other G-quadruplex-targeting compounds in the context of pancreatic cancer. Further research is warranted to fully elucidate its mechanism of action and to optimize its clinical application.

References

SOP1812: A Novel G-Quadruplex Binder Modulating Wnt/β-catenin Signaling in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SOP1812 (also known as QN-302) is a potent, asymmetrically tetra-substituted naphthalene (B1677914) diimide derivative that demonstrates significant anti-tumor activity, particularly in pancreatic cancer models.[1][2][3] Its primary mechanism of action involves binding to and stabilizing G-quadruplex (G4) structures in the promoter regions of oncogenes, leading to the downregulation of their transcription.[1][4] Notably, transcriptome analyses have revealed that this compound significantly impacts the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer.[1][5] This technical guide provides a comprehensive overview of this compound, its effects on Wnt/β-catenin signaling, quantitative data from preclinical studies, and detailed experimental methodologies.

Mechanism of Action: G-Quadruplex Stabilization

This compound is designed to bind with high affinity to G-quadruplexes, which are four-stranded secondary structures formed in guanine-rich nucleic acid sequences.[1] These structures are prevalent in the promoter regions of many cancer-related genes.[1][4] By stabilizing these G4 structures, this compound is thought to sterically hinder the binding of transcription factors, thereby inhibiting the expression of these genes.[4] This multi-target approach allows this compound to affect several cancer-related pathways simultaneously.[1][4]

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial cellular cascade that, when aberrantly activated, contributes to tumorigenesis. In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6] Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[6][7]

Transcriptome analysis of MIA PaCa-2 pancreatic cancer cells treated with this compound has shown a significant downregulation of several key genes within the Wnt/β-catenin pathway.[1] This suggests that this compound's anti-cancer effects are, at least in part, mediated through the suppression of this critical signaling cascade.

Quantitative Data

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line (Pancreatic Ductal Adenocarcinoma) | GI₅₀ (nM) |

| MIA PaCa-2 | 1.3[5] |

| PANC-1 | 1.4[5] |

| Capan-1 | 5.9[5] |

| BxPC-3 | 2.6[5] |

Table 2: Binding Affinity of this compound to G-Quadruplexes

| G-Quadruplex | Kᴅ (nM) |

| hTERT G4 | 4.9[5] |

| HuTel21 G4 | 28.4[5] |

Table 3: Effect of this compound on Wnt/β-catenin Pathway Gene Expression in MIA PaCa-2 Cells

| Gene | Log₂ Fold Change (6h treatment) | Log₂ Fold Change (24h treatment) | Putative Quadruplex Sites |

| WNT5B | -0.63 | -0.53 | 11 |

| DVL1 | -0.56 | -0.19 | 10 |

| AXIN1 | -0.53 | -0.21 | 18 |

| APC2 | -0.51 | -0.01 | 101 |

| Data extracted from Ahmed et al., ACS Med Chem Lett, 2020.[1] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Sulforhodamine B (SRB) Cell Proliferation Assay

This assay is used to determine the anti-proliferative activity of this compound.

Methodology:

-

Cell Plating: Plate pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-50 nM) for 96 hours.[5]

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

RNA-Sequencing (RNA-Seq) for Transcriptome Analysis

This technique is used to analyze the global changes in gene expression in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture MIA PaCa-2 cells and treat with a specified concentration of this compound (e.g., 40 nM) for different time points (e.g., 6 and 24 hours).[5]

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

-

Conduct pathway enrichment analysis (e.g., using KEGG pathways) to identify signaling pathways, such as the Wnt/β-catenin pathway, that are significantly affected.[1]

-

In Vivo Anti-Tumor Activity

This compound has demonstrated significant anti-tumor activity in preclinical animal models of pancreatic cancer.[2][3] In a MIA PaCa-2 xenograft mouse model, intravenous administration of this compound (e.g., 1 mg/kg, twice weekly for 28 days) resulted in complete tumor regression in several animals with no significant regrowth after the treatment period.[5] The compound is reported to be bioavailable at therapeutic doses and well-tolerated in these models.[2][3]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that targets G-quadruplexes to modulate multiple oncogenic pathways, including the Wnt/β-catenin signaling cascade. Its potent anti-proliferative activity in vitro and significant anti-tumor effects in vivo underscore its potential for the treatment of difficult-to-treat cancers like pancreatic adenocarcinoma. The compound is currently under evaluation for clinical development.[2][3] Further research will be crucial to fully elucidate its complex mechanism of action and to identify patient populations that are most likely to benefit from this novel therapeutic approach.

References

- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Abstract 4069: The potent quadruplex-binding compound this compound shows anti-tumor activity in patient-derived in vivo models of pancreatic cancer | Semantic Scholar [semanticscholar.org]

- 4. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

SOP1812: A Novel G-Quadruplex Ligand with Potent Anti-Tumor Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SOP1812, also known as QN-302, is a novel, asymmetrically tetra-substituted naphthalene (B1677914) diimide (ND) derivative that has demonstrated significant anti-tumor activity in preclinical models of pancreatic and prostate cancer.[1][2] This compound represents a promising therapeutic strategy by targeting and stabilizing G-quadruplex (G4) structures, which are over-represented in the promoter regions of oncogenes.[1][3] this compound is currently under evaluation as a candidate for clinical development by Qualigen Therapeutics Inc.[2][3] This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to and stabilizing G-quadruplex structures in the promoter regions of cancer-related genes.[1] These four-stranded DNA structures are particularly prevalent in the regulatory regions of genes involved in cell proliferation and survival. By stabilizing these structures, this compound is thought to interfere with transcription, leading to the downregulation of key oncogenic signaling pathways.[1][3]

Transcriptome analysis has revealed that this compound down-regulates a number of cancer-associated pathways, most notably the Wnt/β-catenin signaling pathway.[1] The compound has also been shown to affect the expression of genes involved in axon guidance, and the Hippo, MAPK, and Rap1 pathways.[4] This multi-targeted approach, stemming from the stabilization of numerous G4s, may contribute to its potent anti-cancer activity.[5]

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of pancreatic and prostate origin. The GI50 values, the concentration required to inhibit cell growth by 50%, are in the low nanomolar range, highlighting its significant cellular potency.[1][6]

| Cell Line | Cancer Type | GI50 (nM)[4] |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 1.3 |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | 1.4 |

| Capan-1 | Pancreatic Ductal Adenocarcinoma | 5.9 |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 2.6 |

| PC3 | Prostate Cancer (Androgen Independent) | 3.0[6] |

| LNCaP | Prostate Cancer (Androgen Positive) | 247[6] |

This compound exhibits high affinity for G-quadruplex structures, as demonstrated by its low nanomolar dissociation constants (KD) for well-characterized G4s.

| G-Quadruplex | KD (nM)[4] |

| hTERT G4 | 4.9 |

| HuTel21 G4 | 28.4 |

In Vivo Efficacy

Preclinical studies using xenograft and patient-derived xenograft (PDX) models have confirmed the significant anti-tumor activity of this compound in vivo.

Pancreatic Cancer Models

In the MIA PaCa-2 pancreatic cancer xenograft model, this compound administered intravenously at 1 mg/kg, either once or twice weekly for 28 days, resulted in statistically significant tumor volume reductions.[1][4] Notably, several animals showed complete tumor regression with no significant regrowth after the treatment period.[4] Furthermore, this compound has shown significant anti-tumor activity in three patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma (PDAC).[3] In the more aggressive KPC mouse model of pancreatic cancer, this compound significantly extended the survival of the animals, demonstrating a better effect than the standard-of-care drug, gemcitabine.[4]

Prostate Cancer Model

In a PC3 prostate cancer xenograft model, representing castration-resistant prostate cancer, this compound administered at a twice-weekly dose of 1 mg/kg intravenously for 28 days produced statistically significant tumor shrinkage (p=0.0008) with a tumor growth inhibition (T/C) value of 33.5% on day 28.[2][6] This effect was more pronounced than that of the comparator drug, abiraterone.[2][6]

Experimental Protocols

Cell Proliferation Assay (SRB Assay)

The anti-proliferative activity of this compound was determined using the Sulforhodamine B (SRB) assay.

-

Cell Plating: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (e.g., 0-50 nM) for 96 hours.[4]

-

Cell Fixation: After the incubation period, cells were fixed with 10% trichloroacetic acid (TCA).

-

Staining: The fixed cells were stained with 0.4% SRB solution in 1% acetic acid.

-

Wash and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance was read at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The GI50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in mouse xenograft models.

-

Animal Model: Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Implantation: Human cancer cells (e.g., MIA PaCa-2 or PC3) were subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The animals were then randomized into treatment and control groups.

-

Drug Administration: this compound was administered intravenously at the specified dose and schedule (e.g., 1 mg/kg, twice weekly).[4][6] The control group received a vehicle control.

-

Tumor Measurement: Tumor volume was measured periodically (e.g., twice a week) using calipers.

-

Body Weight Monitoring: Animal body weight was monitored as an indicator of toxicity.

-

Data Analysis: Tumor growth inhibition was calculated, and statistical analysis was performed to determine the significance of the anti-tumor effect.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for evaluating the anti-tumor properties of this compound.

References

- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

The G-Quadruplex Ligand SOP1812: A Technical Overview of its Impact on Cancer Gene Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SOP1812 (also known as QN-302) is a novel tetra-substituted naphthalene (B1677914) diimide derivative that has demonstrated potent anti-tumor activity in preclinical cancer models, particularly in pancreatic ductal adenocarcinoma (PDAC).[1][2] Its primary mechanism of action involves the binding and stabilization of G-quadruplex (G4) structures in the promoter regions of various oncogenes, leading to the downregulation of their transcription.[1][3] This technical guide provides an in-depth analysis of this compound's effects on key cancer-related signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Introduction to this compound

This compound is a small molecule designed to target G4s, which are secondary structures formed in guanine-rich nucleic acid sequences. These structures are over-represented in the promoter regions of many cancer-related genes.[1] By stabilizing these G4 structures, this compound effectively acts as a transcriptional repressor of multiple oncogenic pathways simultaneously.[1][3] This multi-targeted approach offers a promising strategy for overcoming the complex and adaptive nature of cancers like PDAC.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy and binding affinity of this compound from various preclinical studies.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Pancreatic Cancer Cell Lines [1]

| Cell Line | GI₅₀ (nM) |

| MIA PaCa-2 | 1.3 |

| PANC-1 | 1.4 |

| Capan-1 | 5.9 |

| BxPC-3 | 2.6 |

Table 2: Binding Affinity of this compound to G-Quadruplex Structures [4]

| G-Quadruplex Target | K_D (nM) |

| hTERT | 4.9 |

| HuTel21 | 28.4 |

Table 3: In Vivo Anti-Tumor Activity of this compound [4]

| Animal Model | Dosing Regimen | Outcome |

| MIA PaCa-2 Xenografts | 1 mg/kg, i.v., once or twice weekly for 28 days | Showed complete tumor regression in several animals with no significant regrowth after day 28. |

| KPC Mice | 1 mg/kg, i.v., once per week for 3 weeks | Significantly extended survival compared to gemcitabine.[5] |

| PC3 Xenograft (Prostate Cancer) | 1 mg/kg, i.v., twice weekly for 28 days | Statistically significant tumor shrinkage (T/C value of 33.5%).[6][7] |

Impact on Cancer Gene Pathways

Transcriptome analysis of cancer cells treated with this compound has revealed the downregulation of several critical cancer-related signaling pathways.[1]

Wnt/β-catenin Signaling Pathway

This compound treatment has been shown to affect the expression of key components of the Wnt/β-catenin pathway, including WNT5B, DVL1, AXIN1, and APC2.[1] Downregulation of this pathway can inhibit cancer cell proliferation and survival.

Caption: this compound's impact on the Wnt/β-catenin signaling pathway.

MAPK/ERK, Hippo, Axon Guidance, and Rap1 Pathways

In addition to the Wnt/β-catenin pathway, this compound also affects the MAPK/ERK, Hippo, Axon Guidance, and Rap1 signaling pathways.[4] These pathways are interconnected and play crucial roles in cell proliferation, apoptosis, and migration. The downregulation of genes within these pathways contributes to the potent anti-tumor effects of this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the efficacy and mechanism of action of this compound.

Cell Proliferation Assay (SRB Assay)

-

Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.

-

Methodology:

-

Pancreatic cancer cell lines (MIA PaCa-2, PANC-1, Capan-1, BxPC-3) were seeded in 96-well plates.

-

Cells were treated with a range of concentrations of this compound (0-50 nM) for 96 hours.

-

Post-incubation, cells were fixed with trichloroacetic acid.

-

Cells were then stained with Sulforhodamine B (SRB) dye.

-

The protein-bound dye was solubilized with a Tris base solution.

-

Absorbance was measured at 510 nm to determine cell density.

-

GI₅₀ values were calculated as the concentration of this compound that caused a 50% reduction in cell growth.[1]

-

Caption: Workflow for the SRB cell proliferation assay.

Transcriptome Analysis (RNA-seq)

-

Objective: To identify the global changes in gene expression in cancer cells following treatment with this compound.

-

Methodology:

-

MIA PaCa-2 cells were treated with this compound (40 nM) for 6 and 24 hours.

-

Total RNA was extracted from the cells.

-

RNA quality and quantity were assessed.

-

mRNA was enriched using oligo(dT) beads.

-

Enriched mRNA was fragmented and reverse transcribed into cDNA.

-

Sequencing adapters were ligated to the cDNA fragments.

-

The cDNA library was amplified and sequenced using a next-generation sequencing platform.

-

Sequencing reads were aligned to the human genome, and differential gene expression was analyzed.[1]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

MIA PaCa-2 cells were subcutaneously injected into immunodeficient mice.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

The treatment group received this compound (e.g., 1 mg/kg, i.v.) on a specified schedule (e.g., once or twice weekly) for a defined period (e.g., 28 days).

-

The control group received a vehicle control.

-

Tumor volume and body weight were measured regularly.

-

At the end of the study, tumors were excised for further analysis.[1][4]

-

Conclusion

This compound represents a promising therapeutic agent that targets the unique G-quadruplex structures prevalent in the regulatory regions of oncogenes. Its ability to simultaneously downregulate multiple key cancer signaling pathways, including Wnt/β-catenin and MAPK, provides a multi-pronged attack on cancer cell proliferation and survival. The potent in vitro and in vivo activity, particularly in pancreatic cancer models, underscores its potential for clinical development. Further research is warranted to fully elucidate its complex mechanism of action and to explore its efficacy in a broader range of malignancies. This compound is currently being evaluated as a candidate for clinical development.[2][6]

References

- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

The G-Quadruplex Stabilizer SOP1812: A Technical Overview of Early-Stage Research for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOP1812, also known as QN-302, is a novel, asymmetrically substituted naphthalene (B1677914) diimide derivative that has demonstrated potent anti-tumor activity in preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the early-stage research applications of this compound, focusing on its mechanism of action, in vitro efficacy, and in vivo anti-tumor properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this promising G-quadruplex (G4) binding ligand.

Core Mechanism of Action: Targeting G-Quadruplexes

This compound's primary mechanism of action is the binding to and stabilization of G-quadruplex structures.[1][4] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in the promoter regions of oncogenes and telomeres, making them an attractive target for cancer therapy. By stabilizing these G4 structures, this compound is believed to interfere with DNA replication and transcription of key cancer-related genes, ultimately leading to the inhibition of tumor growth.[5]

Quantitative In Vitro Data

This compound has shown significant potency in various in vitro assays, including strong binding affinity to G-quadruplexes and potent anti-proliferative activity against a range of cancer cell lines.

Binding Affinity to G-Quadruplexes

This compound exhibits a high affinity for G-quadruplexes, particularly those found in the promoter of the human telomerase reverse transcriptase (hTERT) gene and the human telomeric repeat sequence (HuTel21).[1][4]

| G-Quadruplex Target | Binding Affinity (KD) |

| hTERT | 4.9 nM[1][4] |

| HuTel21 | 28.4 nM[1][4] |

Anti-Proliferative Activity

The compound has demonstrated potent anti-proliferative effects in several pancreatic and prostate cancer cell lines, with GI50 values in the low nanomolar range.[1][2]

| Cell Line | Cancer Type | GI50 |

| MIA PaCa-2 | Pancreatic | 1.3 nM[1] |

| PANC-1 | Pancreatic | 1.4 nM[1] |

| Capan-1 | Pancreatic | 5.9 nM[1] |

| BxPC-3 | Pancreatic | 2.6 nM[1] |

| PC3 | Prostate | 3 nM[2] |

Signaling Pathways and Experimental Workflows

Affected Signaling Pathways

Transcriptome analysis has revealed that this compound treatment down-regulates several cancer-related signaling pathways. The Wnt/β-catenin pathway is a key target, with this compound affecting the expression of genes such as WNT5B, DVL1, AXIN, and APC2.[1][6] Other affected pathways include the Hippo, MAPK, and Rap1 signaling pathways.[1]

Caption: this compound signaling pathway.

General Experimental Workflow for In Vitro Anti-Proliferative Assay

The following diagram illustrates a typical workflow for assessing the anti-proliferative activity of this compound in cancer cell lines.

Caption: In vitro anti-proliferative assay workflow.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical animal models of pancreatic cancer.

MIA PaCa-2 Xenograft Model

In a MIA PaCa-2 xenograft mouse model, intravenous administration of this compound at a dose of 1 mg/kg, either once or twice weekly for 28 days, resulted in potent anti-tumor activity.[1] Some treated animals showed complete tumor regression with no significant regrowth after the treatment period.[1]

KPC Mouse Model

In the more challenging KPC genetically engineered mouse model of pancreatic cancer, this compound treatment (1 mg/kg, i.v., once or twice weekly for 28 days) also showed anti-tumor effects and significantly extended the survival of the mice compared to control groups.[1]

Experimental Protocols

Cell Proliferation Assay (SRB Assay)

-

Cell Seeding: Cancer cell lines (e.g., MIA PaCa-2, PANC-1, Capan-1, BxPC-3) are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0 to 50 nM) for 96 hours.[1]

-

Cell Fixation: Following incubation, the cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Data Acquisition: The optical density is read on a plate reader at a wavelength of 510 nm.

-

Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vivo Xenograft Studies

-

Animal Models: Athymic nude mice are typically used for xenograft studies.

-

Tumor Implantation: A suspension of human pancreatic cancer cells (e.g., MIA PaCa-2) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered intravenously at a specified dose and schedule (e.g., 1 mg/kg, once or twice weekly).[1] The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Clinical Development

This compound, under the designation QN-302, has entered a Phase 1a clinical trial to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. This marks a significant milestone in the clinical development of this G-quadruplex targeting agent.

Conclusion

This compound (QN-302) is a promising anti-cancer agent with a novel mechanism of action centered on the stabilization of G-quadruplex structures. Its potent in vitro anti-proliferative activity and significant in vivo anti-tumor efficacy in preclinical models of pancreatic cancer underscore its therapeutic potential. The ongoing clinical evaluation will provide crucial insights into its safety and efficacy in human patients. The data and protocols summarized in this guide offer a comprehensive resource for the scientific community to further explore and develop this innovative therapeutic strategy.

References

- 1. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. qlgntx.com [qlgntx.com]

- 6. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Affinity of SOP1812 for hTERT and HuTel21 G-Quadruplexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of SOP1812, a potent naphthalene (B1677914) diimide derivative, for two significant G-quadruplex (G4) structures: the human telomerase reverse transcriptase (hTERT) promoter G4 and the human telomeric (HuTel21) G4. This compound has demonstrated anti-tumor activity by binding to and stabilizing G4 structures, thereby down-regulating cancer-related gene pathways.[1] This document summarizes the quantitative binding data, details the experimental methodologies for affinity determination, and presents visual representations of the experimental workflow and binding relationships.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for hTERT G4 and HuTel21 G4 has been quantified using Surface Plasmon Resonance (SPR), yielding dissociation constants (Kd) in the nanomolar range. A lower Kd value indicates a higher binding affinity.

| G-Quadruplex Target | Dissociation Constant (Kd) (nM) |

| hTERT G4 | 4.9 |

| HuTel21 G4 | 28.4 |

Data sourced from MedchemExpress and Probechem Biochemicals.[2][3]

The data clearly indicates that this compound exhibits a stronger binding affinity for the hTERT promoter G4 compared to the HuTel21 telomeric G4, with an approximately 5.8-fold higher affinity for hTERT G4.

Experimental Protocols: Surface Plasmon Resonance (SPR) Analysis

The following is a detailed methodology for determining the binding affinity of this compound to G-quadruplex DNA, based on established SPR protocols for small molecule-nucleic acid interactions.

1. Preparation of G-Quadruplex DNA Oligonucleotides:

-

Oligonucleotide Synthesis: The single-stranded DNA oligonucleotides for hTERT G4 and HuTel21 G4 are synthesized with a 5'-biotin tag for immobilization.

-

Folding into G-Quadruplex Structure: The oligonucleotides are folded into their respective G-quadruplex conformations by annealing. This is typically achieved by heating the DNA solution to 95°C for 5-10 minutes in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4), followed by slow cooling to room temperature. The presence of potassium ions is crucial for the formation and stabilization of the G-quadruplex structure.

-

Quality Control: The formation of the G-quadruplex structure can be confirmed using techniques such as Circular Dichroism (CD) spectroscopy, which will show a characteristic positive peak at ~260 nm for a parallel G-quadruplex structure.

2. Surface Plasmon Resonance (SPR) Instrumentation and Setup:

-

SPR Instrument: A Biacore T200 or a similar instrument is commonly used for these analyses.

-

Sensor Chip: A streptavidin-coated sensor chip (e.g., SA chip) is used for the immobilization of the biotinylated G-quadruplex DNA.

-

Running Buffer: A degassed buffer, such as HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4), is used as the running buffer to minimize non-specific binding.

3. Immobilization of G-Quadruplex DNA:

-

The streptavidin-coated sensor chip is pre-conditioned according to the manufacturer's instructions.

-

The folded, biotinylated G-quadruplex DNA solution (typically at a low concentration, e.g., 1 µM in running buffer) is injected over the sensor chip surface. The biotin-streptavidin interaction results in the stable immobilization of the G4 DNA on the chip surface.

-

A target immobilization level of 500-1000 Response Units (RU) is generally aimed for. A reference flow cell is typically prepared by immobilizing a non-G4 forming, biotinylated DNA sequence or left blank to subtract non-specific binding and bulk refractive index changes.

4. Binding Analysis:

-

Analyte Preparation: this compound is serially diluted in the running buffer to a range of concentrations (e.g., 0.1 nM to 100 nM). A blank buffer injection (zero analyte concentration) is also prepared for double referencing.

-

Association Phase: The different concentrations of this compound are injected over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds) to monitor the association of the small molecule with the immobilized G4 DNA.

-

Dissociation Phase: Following the association phase, the running buffer is flowed over the chip for a defined period (e.g., 300 seconds) to monitor the dissociation of the this compound from the G4 DNA.

-

Regeneration: If necessary, a regeneration solution (e.g., a pulse of high salt buffer or a brief change in pH) is injected to remove any remaining bound analyte and prepare the surface for the next injection cycle.

5. Data Analysis:

-

The sensorgrams (plots of RU versus time) are corrected for non-specific binding and bulk refractive index changes by subtracting the signal from the reference flow cell and the blank injection.

-

The equilibrium dissociation constant (Kd) is determined by analyzing the steady-state binding levels at different analyte concentrations. The response at equilibrium is plotted against the analyte concentration, and the data is fitted to a 1:1 Langmuir binding model to calculate the Kd value.

-

Alternatively, kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd) can be determined by fitting the association and dissociation phases of the sensorgrams to a suitable kinetic model. The Kd can then be calculated as the ratio of kd/ka.

Mandatory Visualizations

Caption: Experimental workflow for determining the binding affinity of this compound to G-quadruplex DNA using Surface Plasmon Resonance (SPR).

Caption: Logical relationship of this compound's binding affinity for hTERT G4 and HuTel21 G4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the In Vivo Bioavailability and Activity of SOP1812 (QN-302): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SOP1812, also known as QN-302, is a potent, tetra-substituted naphthalene (B1677914) diimide derivative under investigation as a novel cancer therapeutic.[1][2] This compound functions by binding to and stabilizing G-quadruplex (G4) structures in DNA, which are over-represented in the promoter regions of numerous cancer-related genes.[3][4] This interaction leads to the downregulation of key oncogenic signaling pathways and demonstrates significant anti-tumor activity in preclinical models of pancreatic and prostate cancer.[1][3] This technical guide provides a comprehensive overview of the available in vivo data for this compound, focusing on its bioavailability, pharmacokinetics, and mechanism of action.

Introduction to this compound

This compound is an experimental drug designed to target G-quadruplexes, higher-order DNA structures that can form in guanine-rich nucleic acid sequences.[3] These structures are prevalent in the promoter regions of genes critical for cancer cell proliferation and survival.[5] By stabilizing these G4 structures, this compound can modulate gene expression, leading to anti-proliferative effects.[3] It has shown single-digit nanomolar anti-proliferative activity in various human cancer cell lines and significant anti-tumor efficacy in multiple xenograft and patient-derived xenograft (PDX) models.[1][6] The pharmacological properties of this compound suggest good bioavailability, which is consistent with its observed in vivo activity.[3] Currently, this compound is being evaluated as a candidate for clinical development.[1][6]

In Vivo Pharmacokinetic Profile

The pharmacokinetic behavior of this compound has been assessed in rodents following intravenous (IV) administration. The compound exhibits a prolonged half-life and sustained exposure, contributing to its potent in vivo anti-tumor effects.[3]

Summary of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters reported for this compound in various preclinical models.

Table 1: Blood Pharmacokinetic Parameters in Female Athymic MIA PaCa-2 Tumor-Bearing Nude Mice Following a Single IV Administration. [3]

| Compound | Dose (mg/kg) | Half-life (t½) (h) | AUC (ng·hr/mL) |

| This compound | 0.96 | >20 | 5863 |

Table 2: Comparative Pharmacokinetic Parameters in Rodents. [3][5][7]

| Parameter | This compound in Tumor-Free Mice | This compound in Tumor-Free Rats | This compound (QN-302) In Vivo |

| Half-life (t½) | >20 h | ~36 h | ~37 h |

Experimental Protocols

The following sections detail the methodologies employed in the in vivo evaluation of this compound.

Animal Models and Husbandry

-

Pancreatic Cancer Xenograft Model: Female athymic nude mice are used for xenograft studies with human pancreatic cancer cell lines, such as MIA PaCa-2.[3]

-

Prostate Cancer Xenograft Model: The PC3 xenograft model is utilized to assess efficacy against prostate cancer.[1]

-

Patient-Derived Xenograft (PDX) Models: PDX models from patients with Stage I and Stage IV pancreatic ductal adenocarcinoma (PDAC) are used to evaluate activity in a more clinically relevant setting.[6]

-

Husbandry: Animals are maintained under standard laboratory conditions with access to food and water ad libitum. All procedures are conducted in accordance with institutional guidelines for animal care and use.

Dosing and Administration

-

Formulation: this compound is formulated for intravenous (IV) administration.

-

Dose Regimen (Pancreatic Cancer): In MIA PaCa-2 xenograft models, this compound is administered twice weekly via IV injection over a 28-day period. A once-weekly dosing regimen has also been evaluated.[3]

-

Dose Regimen (Prostate Cancer): In the PC3 xenograft model, this compound is administered intravenously twice-weekly at a dose of 1 mg/kg over a 28-day period.[1]

-

Control Groups: Control groups typically receive a saline vehicle. Comparative arms may include standard-of-care agents like gemcitabine (B846) or abiraterone, administered via their respective standard routes (e.g., oral for abiraterone).[1][3]

Pharmacokinetic Analysis

-

Sample Collection: Following a single IV administration of this compound, blood samples are collected at various time points.

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as half-life (t½) and Area Under the Curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.

The workflow for a typical in vivo pharmacokinetic study is illustrated below.

Mechanism of Action: Signaling Pathways

Transcriptome analysis reveals that this compound down-regulates several cancer-related gene pathways.[3] A key pathway affected is the Wnt/β-catenin signaling pathway.[3]

Wnt/β-catenin Pathway Modulation

In MIA PaCa-2 pancreatic cancer cells, treatment with this compound leads to the downregulation of several genes within the Wnt/β-catenin pathway, including WNT5B, DVL1, AXIN1, and APC2.[3] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By targeting G4s in the promoter regions of these genes, this compound effectively inhibits this pro-tumorigenic signaling cascade.

The diagram below illustrates the inhibitory effect of this compound on the Wnt/β-catenin pathway.

Factors Influencing Bioavailability and Efficacy

The in vivo performance of a compound like this compound is a multifactorial process. While its inherent chemical properties provide a foundation for good bioavailability, formulation and the biological environment play critical roles.

Conclusion

This compound (QN-302) is a promising anti-cancer agent with a novel mechanism of action targeting G-quadruplex DNA structures. In vivo studies have confirmed that the compound possesses favorable pharmacokinetic properties, including a long half-life, which supports its potent anti-tumor activity in preclinical models of pancreatic and prostate cancer. The demonstrated bioavailability and efficacy, coupled with a clear mechanism involving the downregulation of critical oncogenic pathways like Wnt/β-catenin, underscore its potential as a future therapeutic. Further clinical development is warranted to translate these compelling preclinical findings to human cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs [mdpi.com]

- 3. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Transcriptome analysis following SOP1812 treatment

An In-depth Technical Guide to Transcriptome Analysis Following SOP1812 Treatment

Introduction

This compound is an investigational selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, targeting the upstream kinase MEK1/2. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation of ERK1/2, a critical downstream effector. The MAPK/ERK pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.

Transcriptome analysis, through methods such as RNA sequencing (RNA-seq), provides a comprehensive snapshot of the gene expression changes within a cell or tissue in response to a therapeutic agent like this compound. This analysis is critical for elucidating the compound's mechanism of action, identifying biomarkers for patient stratification, and discovering potential mechanisms of drug resistance. This guide provides a detailed framework for conducting such an analysis.

Experimental Protocols

A robust and reproducible experimental design is fundamental to generating high-quality transcriptome data. The following protocols outline the key steps from cell culture and treatment to data analysis.

Cell Culture and this compound Treatment

This protocol describes the initial phase of treating cancer cell lines with this compound to induce gene expression changes.

-

Cell Line Selection: Choose appropriate cancer cell lines with a known dependency on the MAPK/ERK pathway (e.g., cell lines with BRAF or KRAS mutations).

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

The following day, replace the culture medium with fresh medium containing either this compound at the desired final concentration (e.g., 100 nM) or an equivalent volume of the vehicle (e.g., DMSO) as a control.

-

Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).

-

Scrape the cell lysate and transfer it to a microcentrifuge tube.

-

Proceed immediately to RNA extraction or store the lysate at -80°C.

-

RNA Extraction and Quality Control

High-quality RNA is essential for reliable RNA-seq results.

-

RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method, following the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

-

RNA Quality Control:

-

Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

-

Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). The RNA Integrity Number (RIN) should be ≥ 8.0 for high-quality RNA.

-

Library Preparation and RNA Sequencing

This protocol details the conversion of RNA into a library suitable for sequencing.

-

Library Preparation:

-

Start with 1 µg of total RNA.

-

Isolate messenger RNA (mRNA) using oligo(dT) magnetic beads.

-

Fragment the mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

-

Perform end repair, A-tailing, and ligation of sequencing adapters.

-

Purify the ligated fragments and perform PCR amplification to enrich the library.

-

Assess the quality and quantity of the final library using an automated electrophoresis system and qPCR.

-

-

Sequencing:

-

Pool the indexed libraries.

-

Perform paired-end sequencing (e.g., 2x150 bp) on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample.

-

Bioinformatic Data Analysis

The raw sequencing data must be processed to identify differentially expressed genes and affected pathways.

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.

-

Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis:

-

Import the gene count matrix into a statistical analysis package like DESeq2 or edgeR in R.

-

Normalize the counts to account for differences in library size and RNA composition.

-

Perform differential expression analysis between the this compound-treated and vehicle-treated groups.

-

Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

-

-

Pathway and Functional Enrichment Analysis:

-

Use the list of differentially expressed genes as input for tools like Gene Set Enrichment Analysis (GSEA) or online platforms like DAVID or Metascape.

-

Identify enriched Gene Ontology (GO) terms and signaling pathways (e.g., KEGG, Reactome).

-

Data Presentation

The results of the transcriptome analysis should be presented in a clear and concise manner.

Table 1: Summary of RNA Quality Control

| Sample ID | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN |

| Vehicle_Rep1 | 152.3 | 2.05 | 2.10 | 9.8 |

| Vehicle_Rep2 | 148.9 | 2.06 | 2.12 | 9.7 |

| Vehicle_Rep3 | 155.1 | 2.04 | 2.09 | 9.9 |

| SOP1812_Rep1 | 160.2 | 2.07 | 2.11 | 9.8 |

| SOP1812_Rep2 | 157.8 | 2.05 | 2.13 | 9.6 |

| SOP1812_Rep3 | 163.4 | 2.06 | 2.10 | 9.7 |

Table 2: Top 10 Differentially Expressed Genes Following this compound Treatment